
1-(2-methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPP belongs to the class of piperidine compounds and has a unique chemical structure that makes it a promising candidate for research in the fields of pharmacology, biochemistry, and medicinal chemistry.
作用机制
1-(2-methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol exerts its pharmacological effects by binding to the dopamine transporter and inhibiting its activity. This leads to an increase in the levels of dopamine in the brain, which is believed to be responsible for its antipsychotic and antidepressant activities.
Biochemical and Physiological Effects:
1-(2-methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter levels in the brain, the regulation of mood and behavior, and the improvement of cognitive function. 1-(2-methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
实验室实验的优点和局限性
1-(2-methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has several advantages for use in laboratory experiments, including its high potency and selectivity for the dopamine transporter, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, 1-(2-methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol also has limitations, including its limited solubility in water and its potential for off-target effects.
未来方向
There are several future directions for research on 1-(2-methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol, including the development of new drugs based on its structure, the investigation of its potential for the treatment of various diseases, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to elucidate the potential side effects and toxicity of 1-(2-methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol, as well as its pharmacokinetic properties and optimal dosing regimens.
In conclusion, 1-(2-methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol is a promising compound that has the potential for various scientific applications. Its unique chemical structure and pharmacological properties make it a valuable tool for research in the fields of pharmacology, biochemistry, and medicinal chemistry. Further studies are needed to fully explore the potential of 1-(2-methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol and its derivatives for the development of new drugs and therapies.
合成方法
The synthesis of 1-(2-methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol involves several steps, including the reaction of 5-methyl-2-pyridinecarboxaldehyde with 2-methyl-4-propylpyrimidine-5-carboxylic acid, followed by the reduction of the resulting compound with sodium borohydride. The final step involves the reaction of the reduced compound with 4-piperidone hydrochloride to obtain 1-(2-methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol.
科学研究应用
1-(2-methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has been extensively studied for its potential applications in various scientific fields. In pharmacology, 1-(2-methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has been shown to exhibit potent antipsychotic and antidepressant activities. In biochemistry, 1-(2-methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has been studied for its ability to inhibit the activity of dopamine transporter, which is a key protein involved in the regulation of dopamine levels in the brain. In medicinal chemistry, 1-(2-methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has been investigated for its potential as a lead compound for the development of new drugs targeting various diseases.
属性
IUPAC Name |
1-(2-methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-4-5-16-13-20-15(3)22-18(16)23-10-8-19(24,9-11-23)17-7-6-14(2)12-21-17/h6-7,12-13,24H,4-5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQWUQQQOWHLHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C(N=C1N2CCC(CC2)(C3=NC=C(C=C3)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

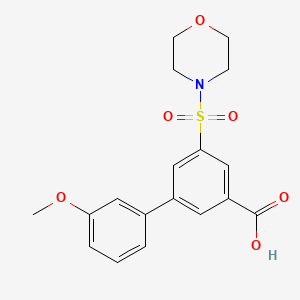
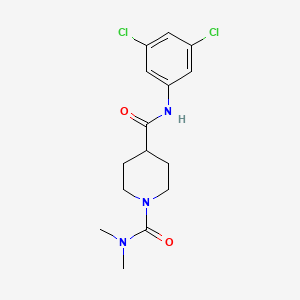
![ethyl 2-(4-iodobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5491449.png)
![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5491454.png)
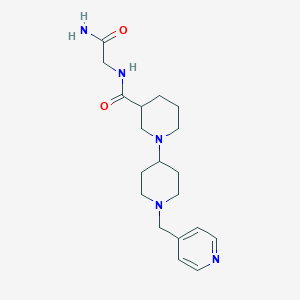
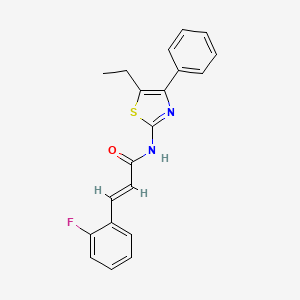
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-iodophenyl)acrylonitrile](/img/structure/B5491473.png)
![N-ethyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5491483.png)
![N-methyl-5-(phenoxymethyl)-N-[2-(1H-pyrazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5491487.png)

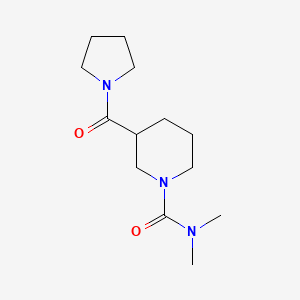
![N-{2-[3-(4-chlorobenzoyl)-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide](/img/structure/B5491513.png)
![2-butyl-5-imino-6-[(5-phenyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5491518.png)
![5-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]-2-furoic acid](/img/structure/B5491521.png)